Milveterol

Description

MILVETEROL is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

Key on ui mechanism of action |

GSK159797 is a longer-acting beta-2 adrenoceptor agonist. It acts on the beta2-adrenergic receptor, thereby causing smooth muscle relaxation resulting in dilation of bronchial passages. |

|---|---|

CAS No. |

652990-07-3 |

Molecular Formula |

C25H29N3O4 |

Molecular Weight |

435.5 g/mol |

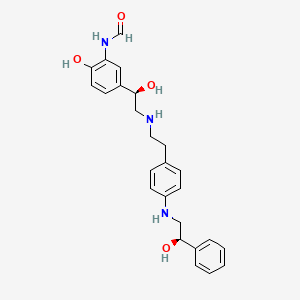

IUPAC Name |

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethylamino]ethyl]phenyl]formamide |

InChI |

InChI=1S/C25H29N3O4/c29-17-28-22-14-20(8-11-23(22)30)24(31)15-26-13-12-18-6-9-21(10-7-18)27-16-25(32)19-4-2-1-3-5-19/h1-11,14,17,24-27,30-32H,12-13,15-16H2,(H,28,29)/t24-,25-/m0/s1 |

InChI Key |

BMKINZUHKYLSKI-DQEYMECFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNC2=CC=C(C=C2)CCNC[C@@H](C3=CC(=C(C=C3)O)NC=O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)CCNCC(C3=CC(=C(C=C3)O)NC=O)O)O |

Other CAS No. |

652990-07-3 |

Origin of Product |

United States |

Foundational & Exploratory

Milveterol: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milveterol, also known as GSK159797, is an investigational ultra-long-acting β2-adrenergic agonist (ultra-LABA) that has been evaluated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a β2-agonist, its primary mechanism of action involves the stimulation of β2-adrenergic receptors, leading to bronchodilation and relief of airway obstruction. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its pharmacology, signaling pathways, and the experimental methodologies typically employed to characterize such compounds.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound exerts its therapeutic effect through its interaction with the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.

Signaling Pathway

The binding of this compound to the β2-adrenergic receptor initiates a well-defined intracellular signaling cascade:

-

Receptor Activation: this compound, as an agonist, binds to and stabilizes the active conformation of the β2-adrenergic receptor.

-

G-Protein Coupling: The activated receptor couples with a stimulatory G-protein (Gs).

-

Adenylate Cyclase Activation: This coupling leads to the activation of the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP activate Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle cells. This bronchodilation results in increased airflow and alleviation of respiratory symptoms.[1]

Figure 1: this compound's β2-adrenergic signaling pathway.

Quantitative Pharmacological Data

| Parameter | Description | Typical Value Range for LABAs | This compound (GSK159797) |

| Ki (nM) | Binding Affinity: The equilibrium dissociation constant, indicating the affinity of the drug for the β2-adrenergic receptor. A lower Ki value signifies higher affinity. | 0.1 - 10 nM | Data Not Available |

| EC50 (nM) | Potency: The concentration of the drug that produces 50% of the maximal response (e.g., cAMP production or smooth muscle relaxation). A lower EC50 value indicates higher potency. | 0.05 - 5 nM | Data Not Available |

| IC50 (nM) | Inhibitory Concentration: The concentration of an antagonist that inhibits a response by 50%. This is not directly applicable to agonists but is a key parameter in competitive binding assays. | N/A | Data Not Available |

Experimental Protocols

The characterization of a novel β2-agonist like this compound involves a series of in vitro and in vivo experiments to determine its pharmacological profile. The following are detailed methodologies for key experiments typically cited in the development of such compounds.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells stably transfected with the human β2-adrenergic receptor).

-

Radioligand: A radiolabeled antagonist with high affinity for the β2-adrenergic receptor, such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol, is used.

-

Assay:

-

A constant concentration of the radioligand is incubated with the prepared membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

-

Detection: The amount of bound radioligand is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

Figure 2: Experimental workflow for a radioligand binding assay.

cAMP Functional Assay

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production.

Methodology:

-

Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., CHO-K1 cells) are cultured in appropriate media.

-

Assay:

-

Cells are plated in multi-well plates and incubated.

-

The cells are then treated with increasing concentrations of this compound.

-

A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

-

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value is determined using non-linear regression. The maximal response is compared to a full agonist (e.g., isoproterenol) to determine the relative efficacy.

In Vitro Organ Bath Studies

Objective: To assess the functional effect of this compound on airway smooth muscle relaxation.

Methodology:

-

Tissue Preparation: Tracheal or bronchial smooth muscle strips are isolated from an appropriate animal model (e.g., guinea pig or human).

-

Organ Bath Setup: The tissue strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with carbogen (95% O₂, 5% CO₂). The tension of the muscle strips is recorded using an isometric force transducer.

-

Assay:

-

The tissues are pre-contracted with a spasmogen (e.g., histamine or methacholine).

-

Once a stable contraction is achieved, increasing concentrations of this compound are added cumulatively to the organ bath.

-

-

Data Analysis: The relaxation of the smooth muscle is measured as a percentage of the pre-contraction. A concentration-response curve is constructed to determine the EC50 and the maximal relaxation (Emax).

Conclusion

This compound is a long-acting β2-adrenergic agonist designed to induce bronchodilation through the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway. While specific quantitative data on its pharmacological profile are not publicly available, the established experimental protocols for characterizing β2-agonists provide a robust framework for understanding its mechanism of action. Further disclosure of preclinical and clinical data would be necessary for a complete and comparative assessment of this compound's therapeutic potential.

References

Milveterol pharmacodynamics and pharmacokinetics

An In-depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Milveterol

Abstract

This compound is a novel, long-acting selective β2-adrenergic agonist (LABA) under investigation for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, based on data from preclinical and early-phase clinical studies. The information presented herein is intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its high selectivity and potency for the β2-adrenergic receptor, leading to sustained bronchodilation.

Mechanism of Action

This compound primarily exerts its therapeutic effects through the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a signaling cascade that results in smooth muscle relaxation and bronchodilation.

The binding of this compound to the β2-adrenergic receptor activates the stimulatory G protein, Gs. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates several target proteins within the cell. The key downstream effects of PKA activation include the phosphorylation of myosin light chain kinase, leading to its inactivation, and the opening of large-conductance calcium-activated potassium channels, which causes hyperpolarization of the cell membrane. The cumulative effect of these events is a decrease in intracellular calcium levels, resulting in the relaxation of airway smooth muscle and subsequent bronchodilation.

Caption: Signaling pathway of this compound leading to bronchodilation.

Receptor Binding and Selectivity

This compound demonstrates a high affinity for the β2-adrenergic receptor with sub-nanomolar potency. Its selectivity for the β2 receptor over the β1 and β3 subtypes is a critical feature, minimizing the potential for off-target cardiovascular effects.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (β1/β2) | Selectivity Ratio (β3/β2) |

| β1-Adrenergic | 150 | 300x | - |

| β2-Adrenergic | 0.5 | - | - |

| β3-Adrenergic | 250 | - | 500x |

Dose-Response Relationship

Inhaled this compound produces a dose-dependent increase in forced expiratory volume in one second (FEV1) in subjects with asthma. The onset of action is rapid, with significant bronchodilation observed within 5 minutes of administration. The duration of action is approximately 12 hours, supporting twice-daily dosing.

Table 2: Dose-Response Data for Inhaled this compound

| Dose (µg) | Mean Peak FEV1 Change from Baseline (L) | Time to Onset of Action (min) | Duration of Action (h) |

| 12.5 | 0.25 | 5 | > 12 |

| 25 | 0.35 | 4.5 | > 12 |

| 50 | 0.42 | 4 | > 12 |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by low systemic exposure following inhalation, rapid absorption, and a metabolic pathway primarily mediated by cytochrome P450 enzymes.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following inhalation, this compound is rapidly absorbed into the systemic circulation, with peak plasma concentrations (Cmax) observed within 15-30 minutes. However, the overall systemic bioavailability is low, as a significant portion of the inhaled dose is deposited in the oropharynx and subsequently swallowed, undergoing extensive first-pass metabolism.

-

Distribution: this compound exhibits a moderate volume of distribution (Vd), suggesting some distribution into tissues. Plasma protein binding is approximately 60-70%.

-

Metabolism: The primary route of metabolism for this compound is through oxidation by the cytochrome P450 isoenzyme CYP3A4, with minor contributions from CYP2D6. The major metabolites are pharmacologically inactive.

-

Excretion: this compound and its metabolites are primarily excreted in the urine, with a smaller fraction eliminated in the feces.

Table 3: Key Pharmacokinetic Parameters of Inhaled this compound (25 µg Dose)

| Parameter | Value |

| Tmax (h) | 0.25 - 0.5 |

| Cmax (pg/mL) | 5.5 |

| AUC0-12h (pg*h/mL) | 25.8 |

| Half-life (t1/2, h) | 6.5 |

| Apparent Clearance (CL/F, L/h) | 960 |

| Volume of Distribution (Vd/F, L) | 8800 |

| Bioavailability (%) | < 5 |

Experimental Protocols

Receptor Binding Assay

The binding affinity of this compound to β1-, β2-, and β3-adrenergic receptors was determined using a competitive radioligand binding assay.

Caption: Workflow for the receptor binding assay.

Methodology:

-

Membrane Preparation: Cell membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing human β1-, β2-, or β3-adrenergic receptors.

-

Binding Reaction: Membranes were incubated with a fixed concentration of the radioligand [3H]-dihydroalprenolol and varying concentrations of this compound in a binding buffer.

-

Incubation: The reaction mixtures were incubated for 60 minutes at 37°C to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters was quantified by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Pharmacokinetic Study in Humans

A single-center, open-label study was conducted in healthy male volunteers to characterize the pharmacokinetics of inhaled this compound.

Caption: Workflow for the human pharmacokinetic study.

Methodology:

-

Subject Enrollment: Healthy male subjects aged 18-45 years were enrolled after providing informed consent.

-

Dosing: Each subject received a single inhaled dose of 25 µg of this compound administered via a dry powder inhaler.

-

Blood Sampling: Venous blood samples were collected into K2EDTA tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, CL/F, and Vd/F, were calculated using non-compartmental analysis.

Conclusion

This compound is a potent and selective long-acting β2-adrenergic agonist with a rapid onset and long duration of action. Its favorable pharmacodynamic profile, coupled with low systemic exposure following inhalation, suggests a promising therapeutic window for the treatment of obstructive airway diseases. Further clinical studies are warranted to fully elucidate its efficacy and safety profile in patient populations.

Milveterol (GSK159797): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milveterol, also known as GSK159797, is an investigational inhaled long-acting beta-2 adrenoceptor agonist (LABA) that was under development by GlaxoSmithKline for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a beta-2 agonist, its primary mechanism of action involves the relaxation of smooth muscle in the airways, leading to bronchodilation and relief of bronchoconstriction.[1][2] this compound progressed to Phase II clinical trials but its current development status is not widely reported.[1]

This technical guide provides a comprehensive overview of the available information on this compound, focusing on its core pharmacology, mechanism of action, and the general experimental approaches used to characterize such compounds. It is important to note that specific quantitative pharmacological data and detailed experimental protocols for this compound are not extensively available in the public domain.

Core Pharmacology

Chemical Identity:

-

IUPAC Name: N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethyl]amino]ethyl]phenyl]formamide

-

Molecular Formula: C25H29N3O4

-

Other Designations: GSK159797, TD-3327, Milveterolum

This compound is a small molecule drug designed for inhaled delivery.

Mechanism of Action: Beta-2 Adrenergic Receptor Agonism

This compound exerts its therapeutic effect through selective agonism of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.

The binding of this compound to the beta-2 adrenoceptor is believed to initiate a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This activation triggers a signaling cascade that results in bronchodilation.

Signaling Pathway

The downstream signaling pathway following beta-2 adrenoceptor activation by an agonist like this compound is well-established. The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The elevated intracellular levels of cAMP act as a second messenger, leading to the activation of Protein Kinase A (PKA).

PKA, in turn, phosphorylates several downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, resulting in bronchodilation.

Quantitative Pharmacological Data

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data for this compound's binding affinity (Ki or Kd), in vitro potency (EC50), or selectivity for the beta-2 adrenoceptor over other adrenergic receptor subtypes (e.g., beta-1, alpha-1). This information is likely held within internal GlaxoSmithKline documentation and has not been publicly disclosed.

For context, below is a table summarizing typical pharmacological parameters for other well-characterized long-acting beta-2 agonists. These values are for comparative purposes only and do not represent the data for this compound.

| Parameter | Salmeterol | Formoterol | Indacaterol |

| Binding Affinity (Ki, nM) | |||

| Beta-2 Adrenoceptor | ~3.4 | ~2.4 | ~5.5 |

| Functional Potency (EC50, nM) | |||

| Tracheal Relaxation | ~1.5 | ~0.4 | ~3.1 |

| Selectivity (vs. Beta-1) | High | High | High |

| Duration of Action (hours) | ~12 | ~12 | ~24 |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not publicly available. However, based on standard practices in respiratory drug discovery, the following methodologies would likely have been employed to characterize its pharmacological profile.

In Vitro Assays

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki or Kd) of this compound for the beta-2 adrenoceptor.

-

General Protocol:

-

Membrane preparations from cells recombinantly expressing the human beta-2 adrenoceptor are incubated with a radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

After reaching equilibrium, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

2. Functional Assays:

-

Objective: To determine the potency (EC50) and efficacy of this compound in eliciting a functional response.

-

Common Methodologies:

-

cAMP Accumulation Assays: In cells expressing the beta-2 adrenoceptor, the ability of this compound to stimulate the production of cAMP is measured, typically using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Isolated Tissue Bath Assays: The relaxant effect of this compound is assessed on pre-contracted airway smooth muscle tissue (e.g., guinea pig tracheal strips or human bronchial rings). The concentration-response curve is used to determine the EC50 and maximal relaxation (Emax).

-

In Vivo Studies

-

Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of inhaled this compound in animal models.

-

Pharmacodynamic Studies: To assess the in vivo efficacy and duration of action of this compound in animal models of bronchoconstriction (e.g., methacholine or histamine challenge in guinea pigs).

Clinical Development

Conclusion

This compound (GSK159797) is a long-acting beta-2 adrenoceptor agonist that was developed as a potential treatment for asthma and COPD. Its mechanism of action is consistent with other LABAs, involving the activation of the beta-2 adrenergic receptor and subsequent cAMP-mediated smooth muscle relaxation. While the general pharmacological profile of this compound can be inferred from its drug class, specific quantitative data on its binding affinity, potency, and selectivity, as well as detailed experimental protocols, are not publicly available. Further disclosure of preclinical and clinical data by the developers would be necessary for a more in-depth technical assessment of this compound.

References

Milveterol: A Technical Whitepaper for Asthma and COPD Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milveterol (also known as GSK159797) is an investigational ultra-long-acting β2-adrenergic receptor agonist (ultra-LABA) that has been evaluated for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD). As a member of the β2-agonist class of bronchodilators, its primary mechanism of action involves the relaxation of airway smooth muscle, leading to prolonged bronchodilation. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its mechanism of action, relevant signaling pathways, and general experimental protocols pertinent to its class of compounds. While specific quantitative preclinical and clinical data for this compound are not extensively available in the public domain, this document aims to provide a foundational understanding for research and development professionals.

Introduction

Asthma and COPD are chronic respiratory diseases characterized by airflow obstruction and inflammation. β2-adrenergic receptor agonists are a cornerstone of therapy for these conditions, providing symptomatic relief by inducing bronchodilation. Long-acting β2-agonists (LABAs) offer a sustained duration of action, and the development of ultra-LABAs, such as this compound, aims to provide 24-hour efficacy with once-daily dosing.[1] this compound is a derivative of formoterol and was developed by GlaxoSmithKline.[1] This guide will delve into the molecular pharmacology of this compound, its place in the landscape of respiratory drug development, and the methodologies used to characterize such compounds.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethylamino]ethyl]phenyl]formamide | PubChem |

| Synonyms | GSK159797, TD3327 | PubChem |

| Molecular Formula | C25H29N3O4 | PubChem |

| Molecular Weight | 435.5 g/mol | PubChem |

| CAS Number | 652990-07-3 | PubChem |

Mechanism of Action and Signaling Pathway

This compound, as a β2-adrenergic receptor agonist, exerts its pharmacological effect by binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways.[1] This interaction initiates a well-defined signaling cascade.

Upon agonist binding, the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change. This leads to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

PKA, in turn, phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.

Preclinical and Clinical Data

Detailed quantitative data from preclinical and clinical studies of this compound are not widely available in peer-reviewed literature. Phase II clinical trials have been completed to assess the safety, tolerability, pharmacodynamics, and pharmacokinetics of inhaled this compound in subjects with mild to moderate asthma (NCT00354666). However, the results of these trials have not been published in detail.

For a typical ultra-LABA, the following data would be essential for a comprehensive evaluation. The tables below are structured to present such data, though specific values for this compound are not available.

Table 2: In Vitro Pharmacology (Hypothetical Data)

| Parameter | Assay System | Value |

| Binding Affinity (Ki) | Human recombinant β2-receptors | Data not available |

| Functional Potency (EC50) | cAMP accumulation in CHO cells | Data not available |

| Intrinsic Activity | Relative to isoproterenol | Data not available |

| Receptor Selectivity | β2 vs. β1 adrenergic receptors | Data not available |

Table 3: In Vivo Pharmacology (Hypothetical Data)

| Parameter | Animal Model | Value |

| Bronchoprotection (ED50) | Guinea pig model of bronchoconstriction | Data not available |

| Duration of Action | Conscious guinea pig model | Data not available |

| Cardiovascular Effects | Anesthetized dog model | Data not available |

Table 4: Pharmacokinetic Properties (Hypothetical Human Data)

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | Data not available |

| Plasma Half-life (t1/2) | Data not available |

| Volume of Distribution (Vd) | Data not available |

| Clearance (CL) | Data not available |

Experimental Protocols

The following are generalized protocols for key experiments typically conducted in the development of a novel β2-agonist like this compound.

Receptor Binding Assay

This assay determines the affinity of the compound for the β2-adrenergic receptor.

-

Preparation of Membranes: Membranes are prepared from cells overexpressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Radioligand Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation)

This assay measures the ability of the compound to stimulate the production of cAMP.

-

Cell Culture: Cells expressing the β2-adrenergic receptor are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Incubation: The cells are incubated for a specified period to allow for cAMP production.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: A dose-response curve is generated, and the concentration of the compound that produces 50% of the maximal response (EC50) is calculated.

In Vivo Bronchoprotection Assay

This assay assesses the ability of the compound to protect against bronchoconstriction in an animal model.

-

Animal Model: Typically, guinea pigs are used as they have a well-characterized bronchoconstrictor response.

-

Compound Administration: The test compound is administered to the animals, often via inhalation or intratracheal instillation, at various doses.

-

Bronchoconstrictor Challenge: After a predetermined time, the animals are challenged with a bronchoconstricting agent (e.g., histamine or methacholine).

-

Measurement of Airway Resistance: Airway resistance is measured using techniques such as whole-body plethysmography.

-

Data Analysis: The dose of the test compound that causes a 50% inhibition of the bronchoconstrictor response (ED50) is determined.

Conclusion

This compound is an ultra-long-acting β2-adrenergic receptor agonist that holds potential for the once-daily treatment of asthma and COPD. Its mechanism of action is consistent with other members of its class, involving the Gs-cAMP-PKA signaling pathway to induce bronchodilation. While the publicly available data on the specific pharmacological properties of this compound is limited, the established methodologies for characterizing β2-agonists provide a clear framework for its continued investigation and development. Further publication of preclinical and clinical data will be necessary to fully elucidate the therapeutic potential of this compound in the management of obstructive airway diseases.

References

Milveterol: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milveterol (also known as GSK159797) is a long-acting beta-2 adrenergic receptor agonist (LABA) that has been investigated for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and pharmacological mechanism of action of this compound. Due to the proprietary nature of drug development, detailed experimental protocols and extensive quantitative physical property data for this compound are not broadly published. This guide therefore summarizes publicly available information and describes the generally accepted signaling pathway for its therapeutic class, supplemented with conceptual workflows and diagrams to meet industry-standard research and development expectations.

Chemical Structure and Identification

This compound is a complex synthetic molecule designed for high-affinity and selective interaction with the beta-2 adrenergic receptor. Its chemical identity is established by its IUPAC name, CAS registry number, and molecular structure.

| Identifier | Value | Source |

| IUPAC Name | N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethylamino]ethyl]phenyl]formamide | [1] |

| CAS Number | 652990-07-3 | [1] |

| Synonyms | GSK159797, TD-3327 | [1] |

| Molecular Formula | C25H29N3O4 | [1] |

| Molecular Weight | 435.52 g/mol |

This compound Hydrochloride , a common salt form used in development, has the following identifiers:

| Identifier | Value | Source |

| CAS Number | 804518-03-4 | |

| Molecular Formula | C25H30ClN3O4 | |

| Molecular Weight | 471.98 g/mol |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and pKa, are not available in the public domain. The table below lists computed and basic properties.

| Property | Value | Notes |

| Molecular Weight | 435.52 g/mol | For the free base. |

| Molecular Formula | C25H29N3O4 | For the free base. |

| XLogP3-AA | 2.3 | Computed lipophilicity. |

| Hydrogen Bond Donors | 6 | Computed. |

| Hydrogen Bond Acceptors | 6 | Computed. |

| Solubility | DMSO | For this compound HCl. Specific values not published. |

Pharmacology and Mechanism of Action

This compound is a selective agonist for the beta-2 adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family. Its therapeutic effect, primarily bronchodilation, is achieved through the relaxation of airway smooth muscle.

Mechanism of Action

As a beta-2 adrenergic agonist, this compound mimics the action of endogenous catecholamines like epinephrine at the beta-2 receptor. This interaction initiates a well-characterized intracellular signaling cascade:

-

Receptor Binding: this compound binds to the beta-2 adrenergic receptor on the surface of airway smooth muscle cells.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK), which ultimately leads to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in bronchodilation.

Signaling Pathway Visualization

The canonical signaling pathway initiated by a beta-2 adrenergic agonist like this compound is illustrated below.

References

Milveterol: A Technical Overview of its Beta-2 Adrenergic Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milveterol (GSK-159797C) is a long-acting beta-2 adrenergic receptor (β2-AR) agonist that has been investigated for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] As a β2-AR agonist, this compound selectively binds to and activates β2-adrenergic receptors, primarily located on the smooth muscle cells of the airways. This agonistic activity initiates a signaling cascade that results in bronchodilation, providing relief from the symptoms of obstructive lung diseases. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, the experimental protocols used to characterize its activity, and a summary of its expected quantitative parameters.

Introduction to Beta-2 Adrenergic Receptor Agonism

The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the regulation of smooth muscle tone in the bronchial airways.[4] Endogenous catecholamines, such as epinephrine, bind to these receptors to mediate bronchodilation. Synthetic β2-AR agonists are a cornerstone in the management of asthma and COPD. These agonists are broadly classified based on their duration of action: short-acting β2-agonists (SABAs) and long-acting β2-agonists (LABAs). This compound falls into the category of long-acting β2-agonists, designed to provide sustained bronchodilation.[1]

Mechanism of Action of this compound

The primary mechanism of action for this compound is its selective agonism at the β2-adrenergic receptor. This interaction initiates a well-defined intracellular signaling pathway, leading to the relaxation of airway smooth muscle.

Signaling Pathway

Activation of the β2-AR by this compound leads to the following sequence of events:

-

Receptor Binding and G-Protein Activation: this compound binds to the extracellular domain of the β2-AR, inducing a conformational change in the receptor. This conformational change facilitates the coupling of the receptor to the heterotrimeric Gs protein. Upon coupling, the Gαs subunit releases GDP and binds GTP, becoming activated.

-

Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit dissociates from the βγ subunits and activates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins and Muscle Relaxation: PKA phosphorylates several downstream target proteins, which ultimately results in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, leading to bronchodilation.

References

- 1. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C25H29N3O4 | CID 9892481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Development of Milveterol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milveterol (GSK159797) is a potent and selective long-acting β2-adrenergic receptor (LABA) agonist that was under investigation for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Developed through a multivalent design approach, this compound demonstrated high in vitro potency and a prolonged duration of action in preclinical models.[1] This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and mechanism of action of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction

The β2-adrenergic receptor is a well-established therapeutic target for the management of obstructive airway diseases. Agonism of this receptor leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation. The development of long-acting β2-agonists (LABAs) has been a significant advancement in the treatment of asthma and COPD, offering sustained symptomatic relief. This compound emerged from research efforts aimed at discovering novel LABAs with an optimized pharmacological profile, including high potency, selectivity, and a prolonged duration of action.

Discovery and Preclinical Development

The discovery of this compound was guided by a multivalent design strategy, which involves linking pharmacophores to create molecules with enhanced binding and activity.[1] This approach led to the identification of a series of potent β2-adrenoceptor agonists.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound was characterized through a series of cell-based and receptor binding assays. These studies were crucial in determining its potency, selectivity, and functional activity at the β2-adrenergic receptor.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Assay Type |

| pEC50 | 10.2 | Cell-based functional assay |

| β2/β1 Selectivity | >300-fold | Not specified |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

In Vivo Pharmacology

Preclinical in vivo studies were conducted to assess the bronchoprotective effects and duration of action of this compound. The guinea pig model of bronchoprotection is a standard and relevant model for evaluating potential treatments for obstructive airway diseases.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect | Duration of Action |

| Guinea Pig | Potent bronchoprotection | Long-acting |

Mechanism of Action: The β2-Adrenergic Signaling Pathway

This compound exerts its pharmacological effect by acting as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that ultimately leads to the relaxation of airway smooth muscle.

Upon binding of this compound to the β2-adrenergic receptor, a conformational change in the receptor occurs, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and the relaxation of the bronchial smooth muscle, leading to bronchodilation.

Clinical Development

This compound advanced to Phase II clinical trials to evaluate its safety, tolerability, pharmacodynamics, and pharmacokinetics in patients with asthma. The development program for this compound was ultimately discontinued.

Phase II Clinical Trial (NCT00354666)

A key Phase II study was a randomized, double-blind, placebo-controlled, dose-ascending crossover trial in subjects with mild to moderate asthma. The primary objective of such studies is typically to assess the dose-response relationship of the investigational drug on lung function, commonly measured by the forced expiratory volume in one second (FEV1). While the specific quantitative results of this trial are not publicly available, the progression to Phase II suggests that this compound demonstrated a clinically relevant effect on bronchodilation.

Experimental Protocols

The following sections detail the general methodologies for key experiments typically employed in the discovery and development of a β2-adrenergic agonist like this compound.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human β1- and β2-adrenergic receptors.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (cAMP Accumulation)

This assay measures the functional potency (EC50) of a compound by quantifying the increase in intracellular cyclic AMP (cAMP).

Protocol:

-

Cell Culture: Cells expressing the human β2-adrenergic receptor are cultured in appropriate media.

-

Incubation: The cells are incubated with varying concentrations of the test compound (this compound) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Lysis: The cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: A dose-response curve is generated, and the EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated.

In Vivo Bronchoprotection Assay (Guinea Pig Model)

This assay evaluates the ability of a compound to protect against bronchoconstriction induced by a spasmogen.

Protocol:

-

Animal Preparation: Conscious guinea pigs are placed in a whole-body plethysmograph to measure airway resistance.

-

Drug Administration: The test compound (this compound) is administered, typically via inhalation.

-

Bronchoconstriction Induction: After a predetermined time, the animals are challenged with an inhaled bronchoconstrictor agent (e.g., histamine or methacholine).

-

Measurement: Airway resistance is measured before and after the bronchoconstrictor challenge.

-

Data Analysis: The percentage inhibition of the bronchoconstrictor response by the test compound is calculated to determine its bronchoprotective effect and duration of action.

Conclusion

This compound is a potent and selective long-acting β2-adrenergic receptor agonist that demonstrated promising preclinical characteristics. Its development, guided by a multivalent design approach, resulted in a molecule with high in vitro potency and a long duration of action in in vivo models. Although its clinical development was discontinued, the story of this compound provides valuable insights into the discovery and evaluation of novel LABAs for the treatment of obstructive airway diseases. The data and methodologies presented in this guide serve as a reference for researchers and scientists in the field of respiratory drug development.

References

Milveterol Target Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Milveterol (also known as GSK-159797) is a long-acting β2-adrenergic receptor (β2-AR) agonist that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is derived from its ability to selectively bind to and activate β2-adrenergic receptors in the smooth muscle of the airways. This activation initiates a signaling cascade that results in bronchodilation, providing relief from the symptoms of these conditions. This technical guide provides a detailed overview of the target validation studies for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used to characterize its activity.

Introduction

The β2-adrenergic receptor is a well-established target for the treatment of obstructive airway diseases. Agonism of this G-protein coupled receptor (GPCR) leads to the relaxation of airway smooth muscle, resulting in increased airflow. Long-acting β2-agonists (LABAs) are a cornerstone of maintenance therapy for persistent asthma and COPD. This compound was developed as a novel LABA with the potential for a favorable efficacy and safety profile. This document outlines the key preclinical studies that have validated the β2-adrenergic receptor as the primary target of this compound.

Mechanism of Action

This compound exerts its pharmacological effect by acting as an agonist at the β2-adrenergic receptor.[1] Upon binding, it induces a conformational change in the receptor, leading to the activation of the coupled heterotrimeric Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[1]

Figure 1: this compound's signaling cascade.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through a series of cell-based and tissue-based assays to determine its potency, selectivity, and functional activity at the β2-adrenergic receptor.

Potency and Selectivity

This compound has been demonstrated to be a potent and selective agonist of the β2-adrenergic receptor. In cell-based assays, it exhibits a pEC50 of 10.2.[2] The selectivity of this compound for the β2-adrenergic receptor over the β1-adrenergic receptor is greater than 300-fold.[2]

| Parameter | Value | Assay Type |

| pEC50 | 10.2 | Cell-based functional assay |

| β2/β1 Selectivity | >300-fold | Not specified |

Table 1: In Vitro Potency and Selectivity of this compound

Experimental Protocols

Radioligand binding assays are utilized to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for the β2-adrenergic receptor.

Materials:

-

Cell membranes expressing the human β2-adrenergic receptor.

-

Radioligand (e.g., [3H]-CGP12177, a known β-adrenergic antagonist).

-

Non-labeled competitor (this compound).

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity bound to the filters is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Figure 2: Radioligand binding assay workflow.

cAMP accumulation assays are functional assays used to measure the ability of a compound to stimulate the production of cyclic AMP, a key second messenger in the β2-adrenergic receptor signaling pathway.

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production.

Materials:

-

Cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

This compound at various concentrations.

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cells are seeded in a multi-well plate and incubated.

-

The cells are then treated with a phosphodiesterase inhibitor.

-

Increasing concentrations of this compound are added to the wells.

-

The cells are incubated to allow for cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

The amount of cAMP in the cell lysate is quantified using a suitable detection kit.

-

A dose-response curve is generated, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated.

References

Milveterol Safety Pharmacology Profile: A Technical Overview

Disclaimer: Publicly available, detailed quantitative preclinical and clinical safety pharmacology data for Milveterol (GSK159797) is limited. This guide provides a comprehensive overview of the expected safety pharmacology profile based on its mechanism of action as a long-acting beta-2 adrenergic agonist (LABA). The information presented herein is intended for researchers, scientists, and drug development professionals and is based on the general properties of the LABA class of compounds.

Introduction

This compound is an investigational long-acting beta-2 adrenergic agonist (LABA) that was developed for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] As a beta-2 adrenergic agonist, this compound is designed to induce bronchodilation by relaxing the smooth muscle of the airways.[1] The safety pharmacology profile of any new chemical entity is a critical component of its preclinical evaluation, aiming to identify potential adverse effects on major physiological systems. This document outlines the anticipated safety pharmacology profile of this compound, focusing on the cardiovascular, respiratory, and central nervous systems.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect through the activation of beta-2 adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways. This activation stimulates the Gs alpha subunit of the receptor, leading to the activation of adenylyl cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

Core Safety Pharmacology Studies

The core battery of safety pharmacology studies investigates the effects of a test substance on vital functions. For a LABA like this compound, the focus is on the cardiovascular, respiratory, and central nervous systems.

Cardiovascular System

Beta-2 adrenergic receptors are also present in the cardiovascular system, and their stimulation can lead to off-target effects.

In Vitro hERG Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. A standard in vitro patch-clamp assay would be conducted to determine the inhibitory potential of this compound on the hERG channel.

| Parameter | Value | Assay Type |

| hERG IC50 | Data not available | Whole-cell patch-clamp |

| Table 1: Illustrative table for in vitro cardiovascular safety data. Specific data for this compound is not publicly available. |

In Vivo Cardiovascular Studies

These studies are typically conducted in conscious, telemetered animals (e.g., dogs, non-human primates) to assess the effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.

| Parameter | Species | Dose | Effect |

| Heart Rate | Dog | Not Available | Expected to be dose-dependently increased |

| Blood Pressure | Dog | Not Available | Expected to be dose-dependently decreased (diastolic) or unchanged |

| QTc Interval | Dog | Not Available | No significant change expected at therapeutic doses |

| Table 2: Illustrative table for in vivo cardiovascular safety data in preclinical models. Specific data for this compound is not publicly available. |

Respiratory System

While the intended therapeutic effect of this compound is on the respiratory system, safety pharmacology studies are conducted to assess any unintended effects on respiratory function.

| Parameter | Species | Dose | Effect |

| Respiratory Rate | Rat | Not Available | No significant change expected |

| Tidal Volume | Rat | Not Available | No significant change expected |

| Table 3: Illustrative table for respiratory safety data in preclinical models. Specific data for this compound is not publicly available. |

Central Nervous System (CNS)

Beta-2 adrenergic agonists can cross the blood-brain barrier to varying extents and may cause CNS-related side effects. A functional observational battery (FOB), such as a modified Irwin test, is used to assess these potential effects in rodents.

| Parameter | Species | Dose | Effect |

| Motor Activity | Rat | Not Available | Potential for tremors at high doses |

| Behavior | Rat | Not Available | Potential for restlessness at high doses |

| Autonomic Function | Rat | Not Available | No significant changes expected |

| Table 4: Illustrative table for CNS safety data in preclinical models. Specific data for this compound is not publicly available. |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation of safety pharmacology data. Below are generalized protocols for key studies.

Workflow for Preclinical Safety Pharmacology Assessment

hERG Potassium Channel Assay Protocol

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

-

Method: Whole-cell patch-clamp electrophysiology.

-

Procedure:

-

Cells are cultured to an appropriate confluency.

-

A glass micropipette forms a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to allow electrical access to the cell interior.

-

A specific voltage clamp protocol is applied to elicit hERG currents.

-

A baseline recording is established.

-

This compound is perfused at increasing concentrations.

-

The effect on the hERG current is measured at each concentration.

-

Data is analyzed to determine the IC50 value.

-

In Vivo Cardiovascular Study in Conscious Telemetered Dogs

-

Animal Model: Beagle dogs surgically implanted with telemetry transmitters.

-

Parameters Measured: Blood pressure, heart rate, and ECG.

-

Procedure:

-

Animals are acclimatized to the study environment.

-

A baseline recording of cardiovascular parameters is obtained.

-

This compound is administered, typically via the intended clinical route (inhalation) or intravenously.

-

Cardiovascular parameters are continuously monitored for a specified period post-dose.

-

Data is analyzed for changes from baseline compared to a vehicle control group.

-

CNS Safety Assessment in Rats (Modified Irwin Test)

-

Animal Model: Sprague-Dawley rats.

-

Procedure:

-

Animals are observed for a comprehensive set of behavioral and physiological parameters before dosing.

-

This compound is administered, and observations are made at multiple time points post-dose.

-

Parameters assessed include, but are not limited to, alertness, grooming, motor activity, coordination, reflexes, and autonomic signs.

-

Observations are scored and compared to a vehicle control group.

-

Conclusion

References

Methodological & Application

Application Notes and Protocols: Milveterol cAMP Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milveterol is a long-acting β2-adrenergic receptor (β2AR) agonist investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily mediated through the relaxation of bronchial smooth muscle. The mechanism of action involves binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This interaction initiates an intracellular signaling cascade that leads to an increase in cyclic adenosine monophosphate (cAMP), a critical second messenger.[2][3] Measuring the intracellular accumulation of cAMP in response to this compound is a fundamental method for characterizing its potency and efficacy as a β2AR agonist.

This document provides a detailed protocol for a cell-based cAMP assay to quantify the pharmacological activity of this compound. It includes the underlying signaling pathway, a summary of quantitative data, and a comprehensive experimental workflow.

β2-Adrenergic Receptor Signaling Pathway

This compound, as a β2AR agonist, stimulates the Gs alpha subunit of the associated heterotrimeric G-protein.[2][4] This activation leads to the dissociation of the Gαs subunit, which in turn binds to and activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.

Quantitative Data Summary

The potency of this compound can be quantified by its half-maximal effective concentration (EC50) or as the negative logarithm of the EC50 (pEC50) in a cAMP accumulation assay. The following table summarizes available data for this compound in a relevant cell line.

| Compound | Cell Line | Assay Type | Parameter | Value |

| This compound (GSK159797) | BEAS-2B (human bronchial epithelial) | Cell-based | pEC50 | 9.3 ± 0.3 |

| This compound (GSK159797) | Cell-based | Cell-based | pEC50 | 10.2 |

Experimental Protocol: this compound cAMP Assay

This protocol is based on a homogeneous time-resolved fluorescence energy transfer (TR-FRET) competitive immunoassay, such as the HTRF® cAMP Dynamic 2 kit or LANCE® Ultra cAMP Assay. The principle involves competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific antibody.

Materials

-

Human bronchial epithelial cells (e.g., BEAS-2B) or CHO-K1 cells stably expressing the human β2-adrenergic receptor.

-

Cell culture medium (e.g., DMEM/F-12) with 10% FBS and antibiotics.

-

This compound stock solution (in DMSO).

-

Reference β2-agonist (e.g., Isoproterenol).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

-

cAMP Assay Kit (e.g., HTRF® cAMP Dynamic 2 or LANCE® Ultra cAMP Assay), including:

-

cAMP standard

-

Labeled cAMP tracer (e.g., cAMP-d2 or Eu-cAMP)

-

Labeled anti-cAMP antibody (e.g., anti-cAMP-Cryptate or ULight-anti-cAMP)

-

Lysis buffer (if required by the kit)

-

Detection buffer

-

-

White, opaque 384-well microplates.

-

TR-FRET-capable microplate reader.

Methods

-

Cell Culture and Plating:

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Harvest the cells using standard trypsinization methods.

-

Resuspend the cells in warm stimulation buffer to a concentration of 300,000 cells/mL.

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate (1500 cells/well).

-

-

Compound Preparation and Addition:

-

Prepare a 10-point serial dilution of this compound in DMSO.

-

Dilute the this compound stock 100-fold in stimulation buffer.

-

Add 2.5 µL of the diluted this compound to the wells containing the cells. The final top concentration in the dose-response curve is typically 10 µM.

-

For antagonist assays, after a brief incubation with the antagonist, add 2.5 µL of a reference agonist (e.g., isoproterenol) at a concentration that is 4 times its EC90.

-

-

Stimulation:

-

Incubate the plate at room temperature for 1 hour to allow for this compound to stimulate cAMP production.

-

-

Detection:

-

Prepare the detection reagents according to the manufacturer's instructions. This typically involves diluting the labeled cAMP tracer and the labeled anti-cAMP antibody in the provided detection or lysis buffer.

-

Add 5 µL of the diluted labeled cAMP tracer to each well.

-

Add 5 µL of the diluted labeled anti-cAMP antibody to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition:

-

Measure the time-resolved fluorescence at the appropriate wavelengths (e.g., 665 nm for the acceptor and 620 nm or 615 nm for the donor/reference) using a TR-FRET-capable plate reader.

-

-

Data Analysis:

-

Calculate the ratio of the acceptor and donor fluorescence signals.

-

Generate a standard curve using the known concentrations of the cAMP standard.

-

Convert the sample signal ratios to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

References

Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milveterol (also known as GSK159797) is a long-acting beta-2 adrenergic receptor (β2AR) agonist that has been investigated for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is mediated by its high-affinity binding to and activation of the β2AR, a G-protein coupled receptor (GPCR). This activation leads to the relaxation of airway smooth muscle, resulting in bronchodilation.[1]

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and a receptor.[2] A competitive binding assay is particularly useful for determining the binding affinity of an unlabeled compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the receptor. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human β2AR.

Principle of the Assay

This assay is based on the principle of competition between a fixed concentration of a radiolabeled β2AR antagonist (e.g., [³H]-Dihydroalprenolol) and varying concentrations of an unlabeled test compound (this compound) for binding to the β2AR expressed in a suitable biological matrix, such as cell membranes. The amount of radioligand bound to the receptor is inversely proportional to the concentration of the competing unlabeled ligand. By measuring the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50), the equilibrium dissociation constant (Ki) of the unlabeled ligand can be calculated using the Cheng-Prusoff equation.

Beta-2 Adrenergic Receptor Signaling Pathway

Upon agonist binding, the β2AR undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to smooth muscle relaxation and other physiological responses.

Experimental Workflow

The experimental workflow for the competitive binding assay involves several key steps, from the preparation of materials to the final data analysis.

References

Application Notes and Protocols for Milveterol Dose-Response Curve Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milveterol (also known as GSK159797) is a long-acting beta-2 adrenergic receptor (β2-AR) agonist that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] As a β2-AR agonist, this compound functions by stimulating the β2-adrenergic receptors present on the smooth muscle cells of the airways. This activation initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow.[1] Understanding the dose-response relationship of this compound is crucial for determining its potency and efficacy, which are key parameters in drug development and pharmacological research.

These application notes provide a comprehensive guide to analyzing the dose-response curve of this compound. Included are detailed protocols for in vitro experiments, a summary of key quantitative data, and visual representations of the underlying signaling pathway and experimental workflow.

Data Presentation

The following table summarizes the in vitro dose-response parameters for this compound in a human bronchial epithelial cell line (BEAS-2B). This data is essential for understanding the potency and intrinsic activity of the compound.

| Compound | Cell Line | Parameter | Value |

| This compound | BEAS-2B | pEC50 | 9.3 ± 0.3 |

| This compound | BEAS-2B | Intrinsic Activity | 87 ± 9% |

pEC50 represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. A higher pEC50 value indicates greater potency.

Intrinsic activity refers to the ability of a drug to elicit a response upon binding to a receptor, expressed as a percentage of the response produced by a full agonist.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway for β2-adrenergic receptor agonists like this compound and a typical experimental workflow for determining its dose-response curve.

Caption: this compound signaling pathway.

Caption: Experimental workflow for dose-response analysis.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to determine the dose-response curve of this compound.

Protocol 1: In Vitro cAMP Accumulation Assay

This assay measures the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in the β2-AR signaling pathway.

Materials:

-

Human bronchial epithelial cells (e.g., BEAS-2B)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound

-

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

-

Forskolin (positive control)

-

Propranolol (antagonist for control wells)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Culture: Culture BEAS-2B cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Seed the cells into 96-well plates at a density of 20,000-50,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10^-12 M to 10^-5 M).

-

Assay: a. Wash the cells once with warm PBS. b. Add assay buffer containing IBMX (e.g., 0.5 mM) to each well and incubate for 15-30 minutes at 37°C. c. Add the serially diluted this compound to the respective wells. Include wells for a vehicle control, a positive control (forskolin), and an antagonist control (propranolol followed by this compound). d. Incubate the plate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: a. Generate a standard curve using the cAMP standards provided in the kit. b. Determine the cAMP concentration for each experimental well. c. Plot the cAMP concentration against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the pEC50 and Emax values.

Protocol 2: ERK Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target that can be activated by β2-AR signaling.

Materials:

-

Human bronchial epithelial cells (e.g., BEAS-2B)

-

Cell culture medium

-

FBS

-

Penicillin-Streptomycin

-

PBS

-

Trypsin-EDTA

-

This compound

-

Serum-free medium

-

Cell lysis buffer

-

Phospho-ERK1/2 (p-ERK) and total ERK1/2 antibodies

-

Western blotting reagents and equipment or a cell-based ELISA kit for p-ERK

-

96-well or 6-well cell culture plates

Procedure:

-

Cell Culture and Plating: Culture and plate BEAS-2B cells as described in Protocol 1.

-

Serum Starvation: Once the cells are confluent, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal ERK phosphorylation.

-

Compound Treatment: a. Prepare serial dilutions of this compound in serum-free medium. b. Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 5-15 minutes). The optimal stimulation time should be determined empirically.

-

Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes. c. Scrape the cells and collect the lysates. Centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

p-ERK Detection (Western Blotting): a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and then incubate with a primary antibody specific for p-ERK. d. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate. f. Strip the membrane and re-probe with an antibody for total ERK to normalize the p-ERK signal.

-

p-ERK Detection (Cell-Based ELISA): Alternatively, use a commercially available cell-based ELISA kit for p-ERK, following the manufacturer's instructions.

-

Data Analysis: a. Quantify the band intensities from the Western blot or the signal from the ELISA. b. Normalize the p-ERK signal to the total ERK signal. c. Plot the normalized p-ERK signal against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.

Conclusion

These application notes provide a framework for the detailed analysis of the dose-response characteristics of this compound. The provided protocols for cAMP accumulation and ERK phosphorylation assays are robust methods for quantifying the in vitro potency and efficacy of this β2-adrenergic receptor agonist. The summarized data and pathway diagrams offer a clear understanding of this compound's pharmacological profile, aiding researchers in their drug discovery and development efforts.

References

Application Notes and Protocols for the Use of Milveterol in Human Airway Smooth Muscle (HASM) Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milveterol (also known as GSK159797) is a long-acting beta-2 adrenergic receptor (β2-AR) agonist that has been investigated for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] As a β2-AR agonist, this compound is designed to induce bronchodilation by relaxing the smooth muscle of the airways.[1] The primary mechanism of action for this class of drugs involves the activation of β2-ARs on human airway smooth muscle (HASM) cells, leading to a cascade of intracellular signaling events that ultimately result in muscle relaxation.[3]

These application notes provide a comprehensive overview of the use of this compound in HASM cell cultures. Due to the limited availability of specific quantitative data for this compound in the public domain, data for the well-characterized long-acting β2-AR agonist, Salmeterol, is presented as a representative example to illustrate the expected effects of this drug class. The protocols provided are standard methods for evaluating the pharmacological effects of β2-AR agonists on HASM cells and can be adapted for the study of this compound.

Mechanism of Action

This compound, like other β2-AR agonists, exerts its effects on HASM cells through the following signaling pathway:

-

Receptor Binding: this compound binds to the β2-adrenergic receptors on the surface of HASM cells.[1]

-